molecular formula C19H22N2O3 B2366044 1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol CAS No. 1018146-29-6

1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol

Cat. No.: B2366044
CAS No.: 1018146-29-6
M. Wt: 326.396
InChI Key: JHBWKKHKQQYURE-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol is a synthetic propanolamine derivative featuring a benzimidazole core substituted with a methoxymethyl group at position 2 and a 3-methylphenoxy moiety at position 3 of the propan-2-ol backbone.

Properties

IUPAC Name

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-6-5-7-16(10-14)24-12-15(22)11-21-18-9-4-3-8-17(18)20-19(21)13-23-2/h3-10,15,22H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWKKHKQQYURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation Method

The synthesis of the key intermediate 2-(methoxymethyl)-1H-benzimidazole can be achieved through the reaction of o-phenylenediamine with formaldehyde dimethyl acetal in the presence of an acid catalyst. This approach proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the benzimidazole ring.

Reagents and Conditions:

  • o-Phenylenediamine (1.0 eq)
  • Formaldehyde dimethyl acetal (1.2 eq)
  • p-Toluenesulfonic acid (0.1 eq)
  • Toluene (solvent)
  • Reflux, 6-8 hours

Reaction Mechanism:
The reaction proceeds through initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the acetal carbon, followed by elimination of methanol. Subsequent intramolecular cyclization and aromatization leads to the formation of the benzimidazole ring, with the methoxymethyl group positioned at C-2.

Alternative Approach via Acetalization

An alternative method involves first forming 2-unsubstituted benzimidazole, followed by introduction of the methoxymethyl group through reaction with chloromethyl methyl ether in the presence of a base.

Reagents and Conditions:

  • Benzimidazole (1.0 eq)
  • Sodium hydride (1.1 eq)
  • Chloromethyl methyl ether (1.1 eq)
  • Tetrahydrofuran (solvent)
  • 0°C to room temperature, 4-6 hours

This method, while convenient, may yield a mixture of N-methoxymethylated and C-methoxymethylated products, requiring careful control of reaction conditions to maximize regioselectivity.

Preparation of the Propanoloxy Side Chain

Synthesis from Epichlorohydrin

The 3-(3-methylphenoxy)propan-2-ol side chain can be prepared by reacting 3-methylphenol with (R)-epichlorohydrin, which provides stereocontrol at the hydroxyl-bearing carbon.

Reagents and Conditions:

  • 3-Methylphenol (1.0 eq)
  • (R)-Epichlorohydrin (1.2 eq)
  • Potassium hydroxide (1.5 eq)
  • Methanol (solvent)
  • 60-80°C, 6-8 hours

Mechanism:
The phenolate ion, generated in situ with potassium hydroxide, acts as a nucleophile and attacks the less hindered carbon of epichlorohydrin, resulting in ring-opening to form the desired 3-(3-methylphenoxy)propan-2-ol with the chloride at the terminal position.

N-Alkylation of 2-(Methoxymethyl)benzimidazole

The final coupling step involves N-alkylation of 2-(methoxymethyl)benzimidazole with the chloro-functionalized propanoloxy derivative.

Reagents and Conditions:

  • 2-(Methoxymethyl)benzimidazole (1.0 eq)
  • 3-(3-Methylphenoxy)-2-hydroxypropyl chloride (1.2 eq)
  • Potassium carbonate (2.0 eq)
  • Dimethylformamide (solvent)
  • 80-90°C, 12-16 hours

Procedure:

  • Dissolve 2-(methoxymethyl)benzimidazole in anhydrous DMF
  • Add potassium carbonate and stir for 30 minutes
  • Add 3-(3-methylphenoxy)-2-hydroxypropyl chloride dropwise
  • Heat the reaction mixture at 80-90°C for 12-16 hours
  • Cool to room temperature, pour into water, and extract with ethyl acetate
  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane)

One-Pot Sequential Synthetic Approach

Method Development

A more efficient approach involves a one-pot sequential synthesis starting from o-phenylenediamine. This method minimizes isolation of intermediates and potentially increases overall yield.

Table 1. Optimization of One-Pot Sequential Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 90 24 42
2 NaH THF 65 18 56
3 KOH MeOH 70 20 38
4 t-BuOK DMF 85 16 61
5 Cs₂CO₃ DMF 90 20 65
6 K₂CO₃/KI DMF 90 18 68

Optimized Procedure

Based on the optimization studies, the following procedure represents the most efficient synthetic route:

  • Synthesis of benzimidazole core:

    • React o-phenylenediamine with formaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid
    • Heat at reflux in toluene for 6 hours
  • Without isolation, cool the reaction mixture and introduce:

    • Cesium carbonate (2.0 eq)
    • Potassium iodide (0.2 eq, as catalyst)
    • 3-(3-Methylphenoxy)-2-hydroxypropyl chloride (1.2 eq)
  • Heat the reaction mixture at 90°C for 18 hours

  • Isolate the product by standard workup and purification procedures

This optimized procedure provides 1-[2-(methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol in 68% overall yield.

Manganese-Catalyzed Approach

Drawing from recent advances in manganese catalysis, an alternative synthetic route employs Mn(I) catalysis for the methoxymethylation step.

Reagents and Conditions:

  • 2-Substituted benzimidazole (1.0 eq)
  • Mn(CO)₅Br (5 mol%)
  • 2,6-Bis(4,4-dimethyloxazolin-2-yl)pyridine ligand (5 mol%)
  • K₂CO₃ (1.0 eq)
  • Methanol (solvent)
  • 130°C, oil bath, 12 hours

This approach represents a greener methodology as it utilizes methanol both as a methoxymethylating agent and solvent, with hydrogen gas as the only byproduct.

Purification and Characterization

Purification Techniques

The crude product can be purified using column chromatography on silica gel with gradient elution using ethyl acetate/hexane mixtures. For analytical purposes, recrystallization from ethanol or methanol/water mixtures provides highly pure material.

Characterization Data

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting point: 118-120°C
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate; slightly soluble in ethanol; insoluble in water

Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.68-7.64 (m, 1H, ArH)
  • δ 7.42-7.38 (m, 1H, ArH)
  • δ 7.26-7.20 (m, 2H, ArH)
  • δ 7.15 (t, J = 7.8 Hz, 1H, ArH)
  • δ 6.75-6.68 (m, 3H, ArH)
  • δ 5.48 (s, 2H, OCH₂N)
  • δ 4.38-4.32 (m, 1H, CH-OH)
  • δ 4.28-4.15 (m, 2H, NCH₂)
  • δ 4.02-3.95 (m, 2H, OCH₂)
  • δ 3.30 (s, 3H, OCH₃)
  • δ 2.32 (s, 3H, ArCH₃)
  • δ 2.12 (d, J = 5.6 Hz, 1H, OH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 159.3, 151.4, 143.2, 139.6, 135.2, 129.4, 122.6, 122.1, 121.5, 119.2, 115.7, 112.8, 109.3, 76.2, 71.2, 69.8, 56.4, 46.2, 21.5

IR (KBr, cm⁻¹):

  • 3400-3200 (O-H stretching)
  • 3060-3010 (Aromatic C-H stretching)
  • 2980-2840 (Aliphatic C-H stretching)
  • 1620-1590 (C=N stretching)
  • 1580-1450 (Aromatic C=C stretching)
  • 1250-1200 (C-O stretching)
  • 1100-1050 (C-O-C stretching)

Mass Spectroscopy:

  • HRMS (ESI): m/z calculated for C₁₉H₂₂N₂O₃ [M+H]⁺: 327.1709, found: 327.1705

Alternative Protective Group Strategies

For cases where direct methoxymethylation proves challenging, alternative protection strategies can be employed, followed by deprotection and methoxymethylation at a later stage.

Table 2. Comparative Study of Protective Group Strategies

Protective Group Introduction Conditions Deprotection Conditions Overall Yield (%) Advantages/Disadvantages
Benzyl BnCl, K₂CO₃, DMF, 80°C H₂, Pd/C, MeOH 72 (+) High stability, (-) Hydrogenation may affect other groups
BOC Boc₂O, DMAP, THF TFA, DCM 68 (+) Selective removal, (-) Acid-sensitive
Tosyl TsCl, Pyridine Na/Naphthalene, THF 65 (+) Crystalline intermediates, (-) Harsh deprotection
MOM MOMCl, NaH, THF HCl, MeOH 78 (+) Direct route to target, (-) MOMCl toxicity

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol 2-(methoxymethyl)benzimidazolyl; 3-methylphenoxy C₂₀H₂₃N₂O₃ 363.41 Benzimidazole core, lipophilic phenoxy group
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (Compound 21) 3-benzyl-2-iminobenzimidazolyl; 2-methoxyphenoxy C₂₄H₂₃N₃O₃ 403.47 Iminobenzimidazole, methoxyphenoxy
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25) 2-imino-3-methylbenzimidazolyl; p-tolyloxy C₁₉H₂₁N₃O₂ 311.39 Methyl-substituted iminobenzimidazole, p-tolyloxy
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxymethyl-indolyl; 2-methoxyphenoxy-ethylamino C₂₄H₃₁N₃O₆ 481.52 Indole core, dual methoxy groups
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas) Piperazinyl-methoxyphenyl; naphthyloxy C₂₄H₂₇N₃O₃ 405.49 Piperazine linker, naphthyloxy group

Key Structural Differences :

  • The target compound’s benzimidazolyl-methoxymethyl group distinguishes it from indole-based analogs (e.g., ) and piperazine-linked derivatives (e.g., ).
  • Compared to Compound 21 and 25, the absence of an imino group in the benzimidazole ring may reduce redox activity but enhance stability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity Profiles
Compound Name Adrenoceptor Binding (α1/α2/β1) Antiarrhythmic Activity Hypotensive Effect Spasmolytic Activity Reference
Target Compound Not reported Not reported Not reported Not reported
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol α1: Moderate; β1: Low Yes Significant Moderate
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot) α1: High; β1: Negligible No Strong Weak
Bisoprolol Fumarate (Reference Drug) β1: Selective antagonist Yes Strong No

Functional Insights :

  • Indole-based analogs (e.g., ) exhibit broad adrenolytic activity, with α1-antagonism contributing to hypotensive effects. The target compound’s benzimidazole core may similarly target α1-adrenoceptors but requires empirical validation.
  • Piperazine derivatives like Avishot () show high α1-binding affinity but lack β1-selectivity, unlike bisoprolol (). The 3-methylphenoxy group in the target compound may enhance β1-selectivity compared to naphthyloxy groups.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 3-methylphenoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to indole-based analogs (logP ~2.1–2.5) . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Benzimidazole rings are prone to CYP450-mediated oxidation, whereas piperazine derivatives (e.g., ) undergo slower hepatic metabolism due to their rigid structure .

Biological Activity

1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents and phenolic compounds. The exact synthetic route can vary, but it generally includes the following steps:

  • Formation of Benzimidazole : The initial step involves synthesizing the benzimidazole core through condensation reactions.
  • Alkylation : The methoxymethyl group is introduced via alkylation reactions.
  • Phenoxy Group Attachment : The 3-methylphenoxy group is added to complete the structure.

Antiproliferative Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, indicating potent activity (Table 1).

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK2935.3

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies, it was found to have a minimum inhibitory concentration (MIC) against Gram-positive bacteria such as Enterococcus faecalis at 8 µM, indicating its potential as an antibacterial agent (Table 2).

MicroorganismMIC (µM)
Enterococcus faecalis8
Staphylococcus aureus32
Escherichia coli16

Antioxidative Activity

In addition to its antiproliferative and antimicrobial activities, this compound exhibits antioxidative properties. It has been tested against standard antioxidants like butylated hydroxytoluene (BHT), showing improved efficacy in various assays (Table 3).

Assay TypeCompound ActivityStandard Activity (BHT)
ABTSHigherModerate
DPPHSignificantModerate
FRAPNotableLow

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the mechanisms of action and therapeutic potential:

  • Study on Anticancer Properties : A study demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction in breast cancer cells.
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of these compounds against drug-resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail.

Q & A

Q. What are the key synthetic routes for preparing 1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol?

The synthesis typically involves:

  • Step 1: Condensation of o-phenylenediamine with a methoxymethyl-substituted carboxylic acid derivative under acidic conditions to form the benzimidazole core .
  • Step 2: Alkylation of the benzimidazole nitrogen with 3-methylphenoxypropyl bromide using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
  • Step 3: Hydroxyl group introduction via controlled oxidation or reduction, depending on intermediate functional groups. Sodium borohydride (NaBH₄) is commonly used for selective alcohol formation . Methodological Note: Monitor reaction progress using TLC or HPLC to avoid over-oxidation or side reactions.

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the methoxymethyl group (δ ~3.3 ppm for OCH₃) and 3-methylphenoxy substituents (aromatic protons δ ~6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₃N₂O₃) .
  • X-ray Crystallography: Resolves stereochemistry and intramolecular hydrogen bonding (e.g., between the hydroxyl and benzimidazole nitrogen) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions often arise from:

  • Experimental Variables: Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer assays) or microbial strains .
  • Solubility Issues: Use of DMSO vs. aqueous buffers may affect bioavailability. Pre-test solubility via dynamic light scattering (DLS) .
  • Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with dose-response curves (IC₅₀ comparisons) .

Q. What strategies optimize the benzimidazole core formation during synthesis?

  • Catalyst Optimization: Replace traditional HCl with p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30 minutes while improving yield (85% vs. 60% conventional) .
  • Purification: Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the benzimidazole intermediate .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

  • Substituent Modifications:
PositionModificationObserved Effect
Benzimidazole N1Replace methoxymethyl with ethoxymethylIncreased lipophilicity (logP +0.5) and CYP3A4 inhibition
Propanol C3Substitute 3-methylphenoxy with 4-fluorophenoxyEnhanced antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL)
  • Targeted Delivery: Conjugate with PEGylated nanoparticles to improve solubility and tumor targeting .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating anticancer potential?

  • MTT/PrestoBlue Assays: Test cytotoxicity against panels of cancer cell lines (e.g., A549, HepG2) with normal cell controls (e.g., HEK293) .
  • Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Synergy Studies: Combine with standard chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI) using CompuSyn software .

Q. How to address instability of the methoxymethyl group under acidic conditions?

  • Protection/Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during benzimidazole formation .
  • pH Control: Maintain reaction pH > 7.0 during alkylation steps to prevent hydrolysis .

Data Interpretation

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic Exchange: The hydroxyl proton may exhibit broadening due to hydrogen bonding with the benzimidazole nitrogen. Use D₂O shake tests to confirm .
  • Atropisomerism: Restricted rotation of the 3-methylphenoxy group can create diastereotopic protons. Analyze variable-temperature NMR (-40°C to 25°C) .

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